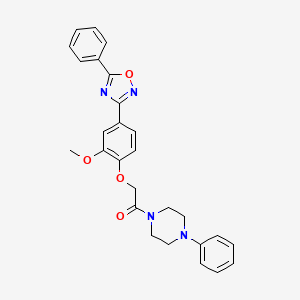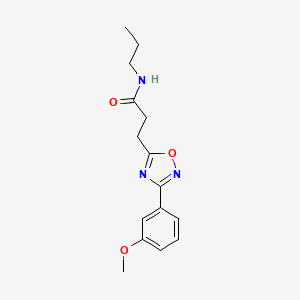
4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, also known as ETOB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ETOB is a member of the oxadiazole family of compounds, which have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is not fully understood. However, it has been proposed that 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide may exert its biological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. In addition, 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to induce the expression of pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. In addition, 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to inhibit the production of inflammatory cytokines in macrophages by inhibiting the NF-κB pathway. 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been shown to protect against oxidative stress-induced cell death in neuronal cells by reducing the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One advantage of using 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in lab experiments is its relatively low toxicity compared to other compounds. 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to have low cytotoxicity in various cell lines, making it a suitable candidate for further research. However, one limitation of using 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research of 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One potential direction is the investigation of its potential use as an anti-cancer agent in combination with other chemotherapeutic agents. Another potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Furthermore, the development of more efficient synthesis methods for 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide may lead to the production of larger quantities for further research.
Synthesis Methods
4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide can be synthesized through a multistep process involving the reaction of 4-ethoxybenzoyl chloride with 3-(m-tolyl)-1,2,4-oxadiazole-5-amine, followed by the reaction with ethylenediamine. The final product is obtained after purification through column chromatography.
Scientific Research Applications
4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to inhibit the growth of human breast cancer cells by inducing apoptosis. In addition, 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines in macrophages. 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to protect against oxidative stress-induced cell death in neuronal cells.
properties
IUPAC Name |
4-ethoxy-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-4-25-17-10-8-15(9-11-17)19(24)21-14(3)20-22-18(23-26-20)16-7-5-6-13(2)12-16/h5-12,14H,4H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLJPWBSMCHVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














